{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-(trifluoromethyl)benzaldehyde and methylamine.
Formation of Intermediate: The benzaldehyde is first converted to the corresponding benzyl alcohol through a reduction reaction using a reducing agent like sodium borohydride.
Amination: The benzyl alcohol is then subjected to a nucleophilic substitution reaction with methylamine to form the desired amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be employed to modify the aromatic ring or the amine group, potentially yielding secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can introduce halogens or other electrophiles onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability.
Biology
In biological research, this compound can be used to develop fluorinated analogs of biologically active molecules
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic profiles.
Comparison with Similar Compounds
Similar Compounds
- {[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- {[2-chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- {[2-fluoro-6-(difluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
Uniqueness
Compared to similar compounds, {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride stands out due to the specific positioning of the fluorine and trifluoromethyl groups. These substituents can significantly impact the compound’s electronic properties, reactivity, and interactions with biological targets, making it a unique and valuable compound for various applications.
Properties
CAS No. |
2703780-37-2 |
---|---|
Molecular Formula |
C9H10ClF4N |
Molecular Weight |
243.63 g/mol |
IUPAC Name |
1-[2-fluoro-6-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10;/h2-4,14H,5H2,1H3;1H |
InChI Key |
GTMPMMWRJLDIJT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1F)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.